

Introduction: A Promising Broad-Spectrum Antiviral

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GC376 sodium

Cat. No.: B14129987

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GC376 is a broad-spectrum, preclinical dipeptide-based protease inhibitor that has emerged as a significant candidate in the fight against coronaviruses.[1] Initially developed for feline infectious peritonitis (FIP), a fatal coronavirus disease in cats, its potent mechanism of action has led to its investigation as a potential therapeutic for human coronaviruses, including SARS-CoV-2, the virus responsible for COVID-19.[1][2] GC376 functions as a prodrug of the active aldehyde compound, GC373.[1][2][3][4] It targets the highly conserved main protease (Mpro), also known as the 3C-like protease (3CLpro), an enzyme essential for viral replication.[1][5][6] This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of GC376 for both veterinary and human applications.

Discovery and Chemical Origins

The development of GC376 originated from research into inhibitors for the norovirus 3C protease.[4] Scientists synthesized a series of functionalized dipeptide and tripeptide aldehyde transition state inhibitors designed to block this key viral enzyme.[4] Among these, the dipeptidyl aldehyde GC373 proved effective. GC376 was subsequently developed by reacting GC373 with sodium bisulfite (NaHSO₃), creating a more stable bisulfite adduct.[4]

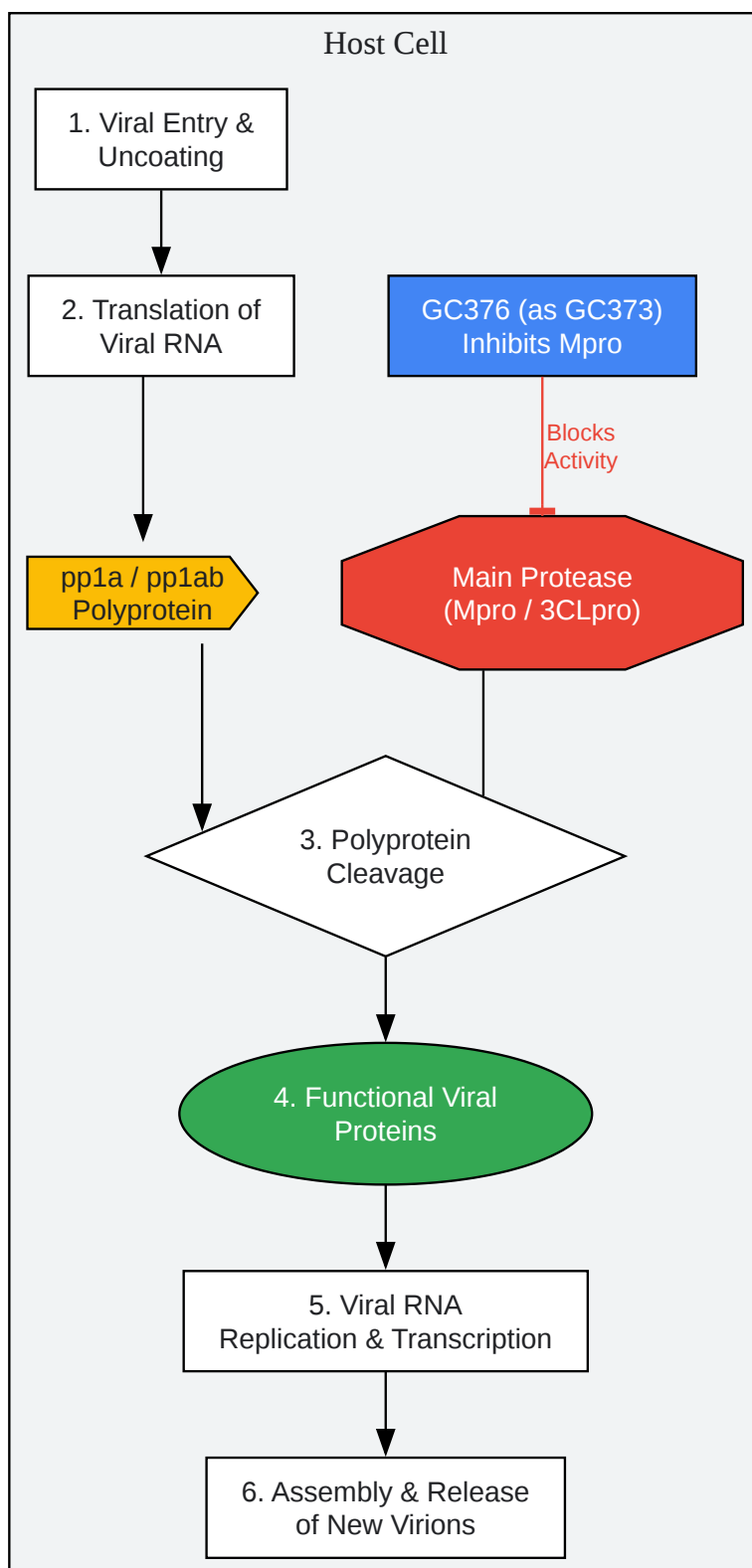
This modification serves a dual purpose: it enhances the compound's stability and solubility while acting as a prodrug.[2][3][7] Upon administration, GC376 is designed to convert back to its active aldehyde form, GC373, which can then exert its inhibitory effect on the target protease.[3][4][7] This structure-guided design was later adapted to combat coronaviruses like MERS-CoV, given the structural similarities among viral proteases.[8][9][10] In 2018, Anivive

Lifesciences licensed the worldwide patent rights to GC376 from Kansas State University to develop it for therapeutic uses.[\[2\]](#)[\[11\]](#)[\[12\]](#)

Mechanism of Action: Halting Viral Replication

The antiviral activity of GC376 stems from its potent inhibition of the coronavirus main protease (Mpro or 3CLpro).[\[1\]](#) This enzyme plays a critical role in the viral life cycle by cleaving large polyproteins (pp1a and pp1ab) translated from the viral RNA into functional, individual proteins required for viral replication and transcription.[\[1\]](#)[\[5\]](#)

Upon administration, the prodrug GC376 converts to the active aldehyde GC373.[\[2\]](#) The aldehyde "warhead" of GC373 then forms a reversible covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.[\[2\]](#)[\[13\]](#) This binding event blocks the enzyme's function, preventing the processing of the viral polyproteins and effectively halting the replication machinery.[\[3\]](#)[\[6\]](#) The Mpro active site is highly conserved across a wide range of coronaviruses, which explains the broad-spectrum activity of GC376 against viruses like FIPV, SARS-CoV, MERS-CoV, and SARS-CoV-2.[\[1\]](#)[\[14\]](#)



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Caption: Coronavirus Replication Cycle and GC376 Inhibition Point.

Preclinical Development

Feline Infectious Peritonitis (FIP)

GC376 first demonstrated significant therapeutic promise in the treatment of Feline Infectious Peritonitis (FIP), a previously untreatable and fatal disease in cats caused by a feline coronavirus (FCoV).

- **Initial Studies:** Early in vitro research confirmed that GC376 was highly active against FIPV. [15] Subsequent experimental studies in cats infected with FIPV showed that treatment with GC376 could reverse the progression of the disease, leading to a rapid improvement in condition and full recovery in many cases.[3][4][15]
- **Field Trial:** A pivotal field study was conducted on client-owned cats with naturally occurring FIP. The trial demonstrated that GC376 was effective and well-tolerated, with 19 out of 20 cats showing rapid remission of clinical signs within two weeks of starting treatment.[16] The study concluded that GC376 showed great promise, especially for cats with non-neurologic forms of FIP, and paved the way for targeted antiviral drug therapy for the disease.[16][17] However, side effects such as transient stinging at injection sites and abnormal eruption of permanent teeth in juvenile cats were noted.[1]

Human Coronaviruses (including SARS-CoV-2)

The success of GC376 in treating FIP, combined with its broad-spectrum activity, made it a prime candidate for repurposing against human coronaviruses.

- **In Vitro Efficacy:** Laboratory studies confirmed that GC376 and its active form GC373 are potent inhibitors of the Mpro from SARS-CoV, MERS-CoV, and SARS-CoV-2.[1] The compound effectively blocks viral replication in cell cultures with a high therapeutic index.[1][18]
- **In Vivo Mouse Models:** The efficacy of GC376 against SARS-CoV-2 was evaluated in vivo using the K18-hACE2 transgenic mouse model, which is susceptible to severe COVID-19.[5][19] While the treatment did not significantly improve overall clinical symptoms or survival rates, it led to positive virological and pathological outcomes.[5][19] Specifically, GC376-treated mice showed milder tissue lesions, reduced inflammation, and significantly lower viral loads, particularly a 5-log reduction in the brain.[5][20] These findings support GC376 as a

promising lead candidate for further development to treat SARS-CoV-2 infections.[\[5\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

- Regulatory Steps: Based on promising preclinical data, Anivive Lifesciences filed a pre-Investigational New Drug (pIND) request with the U.S. Food and Drug Administration (FDA) to explore the use of GC376 for treating COVID-19 in humans.[\[11\]](#)[\[18\]](#)

Quantitative Data

Table 1: In Vitro Activity of GC376 Against Coronaviruses

Virus	Assay Type	Cell Line	Measurement	Value	Reference
SARS-CoV-2	Cytopathic Effect	Vero E6	EC50	3.37 μ M	[1]
SARS-CoV-2	Mpro Inhibition	-	IC50	0.03–0.16 μ M	[14]
SARS-CoV-2	Cytopathic Effect	-	CC50	> 100 μ M	[14]
FIPV	Mpro Inhibition	-	IC50	Sub-micromolar	[3]
PEDV	Mpro Inhibition	-	IC50	0.49 to 4.35 μ M	[10]
Human CoV-NL63	Antiviral Assay	LLC-MK2	EC50	< 3 μ M	[22]
Human CoV-229E	Antiviral Assay	Huh7	EC50	< 3 μ M	[22]
Human CoV-OC43	Antiviral Assay	HCT-8	EC50	< 3 μ M	[22]

Table 2: Pharmacokinetic Parameters of GC376 in Mice

Parameter	Value (Mean ± SD)	Unit
Administration Route	Intramuscular (i.m.)	-
Dose	111	mg/kg
Tmax (Time to peak plasma level)	0.22 ± 0.07	h
Data from a study in SPF BALB/c mice.[23]		

Experimental Protocols

Protocol: In Vitro Plaque Reduction Assay

This protocol is a generalized representation of methods used to evaluate the antiviral efficacy of compounds like GC376.

- **Cell Seeding:** Vero E6 cells are seeded into 6-well plates and grown to form a confluent monolayer.
- **Virus Preparation:** A stock of SARS-CoV-2 is serially diluted in a serum-free medium.
- **Infection:** The cell culture medium is removed, and the cell monolayers are washed with phosphate-buffered saline (PBS). The cells are then inoculated with the diluted virus and incubated for 1 hour to allow for viral adsorption.
- **Compound Treatment:** Following incubation, the virus inoculum is removed. The cells are then overlaid with a medium (e.g., containing 2% carboxymethylcellulose) mixed with varying concentrations of GC376.
- **Incubation:** The plates are incubated for 3-5 days at 37°C with 5% CO₂ to allow for plaque formation.
- **Plaque Visualization and Counting:** After incubation, the overlay medium is removed. The cells are fixed with 4% paraformaldehyde and stained with a 0.1% crystal violet solution. The plaques (zones of cell death) are then counted.

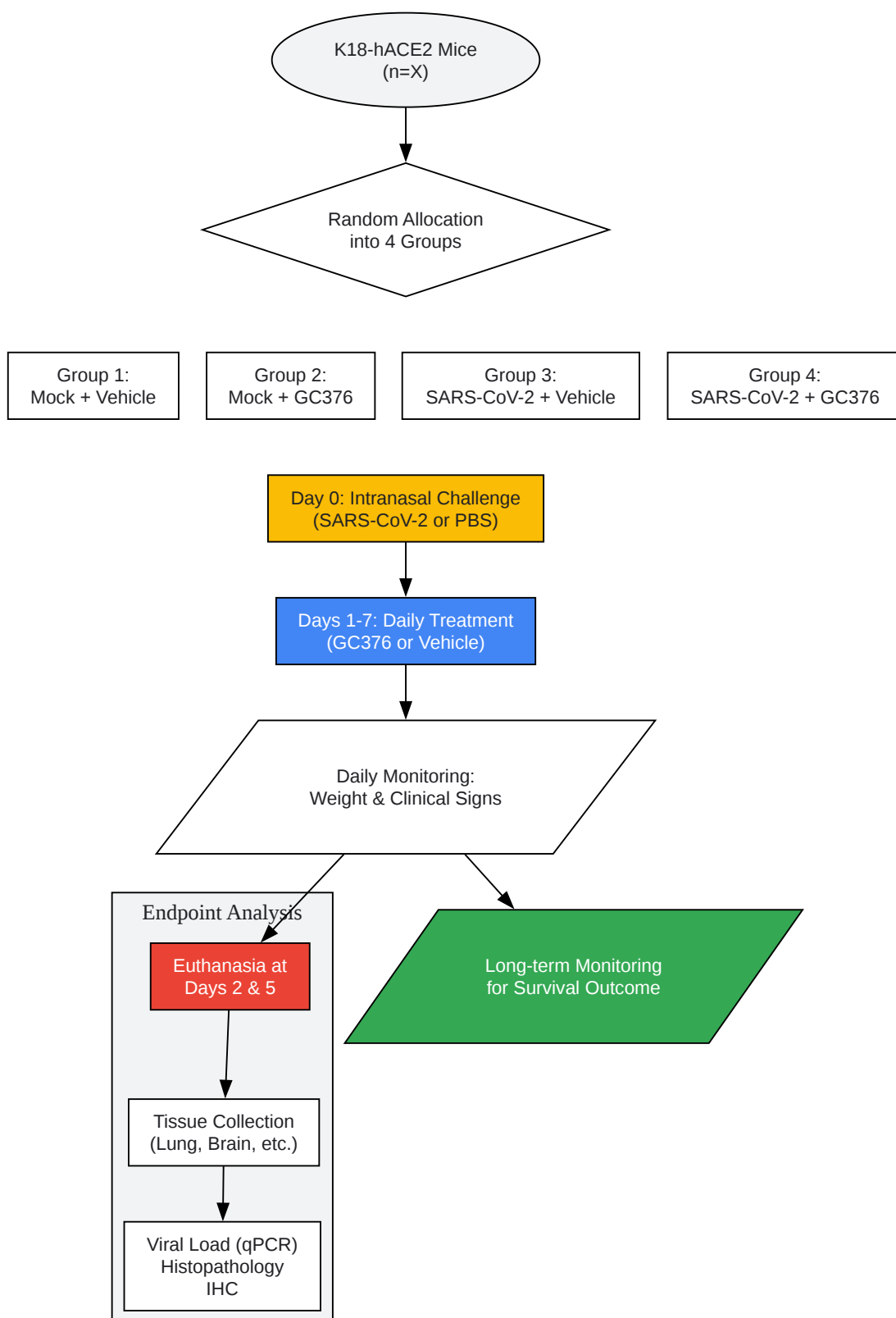
- **Data Analysis:** The EC50 value (the concentration of the compound that inhibits plaque formation by 50% compared to the untreated virus control) is calculated using dose-response curve analysis.[\[1\]](#)

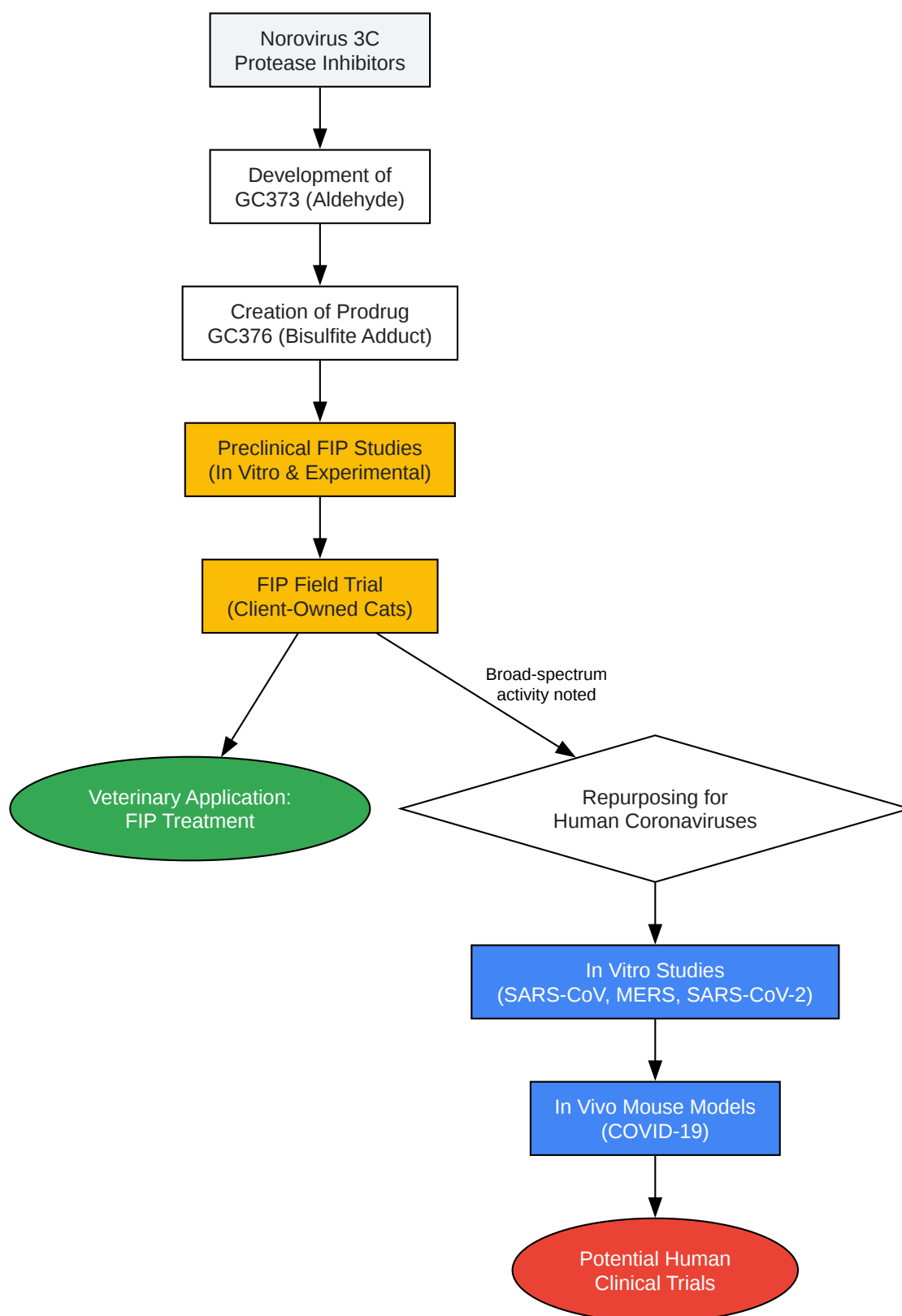
Protocol: In Vivo Efficacy in K18-hACE2 Mouse Model

This protocol outlines the key steps in the in vivo studies evaluating GC376 against SARS-CoV-2.[\[5\]](#)[\[21\]](#)

- **Animal Model:** K18-hACE2 transgenic mice, which express the human ACE2 receptor and are susceptible to SARS-CoV-2 infection, are used.
- **Group Allocation:** Mice are randomly allocated into groups: mock-challenged + vehicle, mock-challenged + GC376, SARS-CoV-2 challenged + vehicle, and SARS-CoV-2 challenged + GC376.
- **Virus Challenge:** Mice in the challenge groups are intranasally inoculated with a specific dose of SARS-CoV-2 (e.g., 1×10^3 or 1×10^5 TCID50/mouse). Mock-challenged groups receive PBS.
- **Treatment Regimen:** Treatment with GC376 (e.g., 40mg/kg/day, split into two daily intraperitoneal injections) or a vehicle control begins at a specified time post-infection (e.g., 24 hours). Treatment continues for a set duration (e.g., 7 days).
- **Monitoring:** All mice are monitored daily for clinical signs of disease, including weight loss, ruffled fur, and changes in posture or activity.
- **Endpoint Analysis:** Subsets of mice are euthanized at specific time points (e.g., 2 and 5 days post-challenge). Tissues (lungs, brain, etc.) are collected for analysis.
- **Outcome Measures:**
 - **Viral Load:** Viral RNA levels in tissues are quantified using RT-qPCR.
 - **Histopathology:** Tissues are fixed, sectioned, and stained (e.g., with H&E) to assess tissue damage and inflammation.
 - **Immunohistochemistry:** Viral antigen presence in tissues is detected.

- Survival: A portion of the animals is monitored for the full study duration to assess overall survival.





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- To cite this document: BenchChem. [Introduction: A Promising Broad-Spectrum Antiviral]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14129987#gc376-sodium-discovery-and-development-history>]

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